[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid

Physicochemical profiling Lead optimization Pharmacokinetics

[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid (CAS 1512-53-4, synonym WAY-310696) is a synthetic cyclopentenone acetic acid derivative bearing a 4-fluorophenyl substituent at the C2 position of the cyclopentene ring. Its molecular formula is C13H11FO3 with a molecular weight of 234.22 g/mol.

Molecular Formula C13H11FO3
Molecular Weight 234.22 g/mol
Cat. No. B2357503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
Molecular FormulaC13H11FO3
Molecular Weight234.22 g/mol
Structural Identifiers
SMILESC1CC(=O)C(=C1C2=CC=C(C=C2)F)CC(=O)O
InChIInChI=1S/C13H11FO3/c14-9-3-1-8(2-4-9)10-5-6-12(15)11(10)7-13(16)17/h1-4H,5-7H2,(H,16,17)
InChIKeyFWUKGENQDVFUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid (CAS 1512-53-4): Core Physicochemical and Structural Identity for Procurement Decisions


[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid (CAS 1512-53-4, synonym WAY-310696) is a synthetic cyclopentenone acetic acid derivative bearing a 4-fluorophenyl substituent at the C2 position of the cyclopentene ring . Its molecular formula is C13H11FO3 with a molecular weight of 234.22 g/mol . Predicted physicochemical parameters include a LogP of 2.13, a pKa of 3.77 ± 0.10, a density of 1.337 ± 0.06 g/cm³, and a boiling point of 366.1 ± 42.0 °C . The compound belongs to the broader class of cyclopentenone prostaglandin derivatives and has been referenced in chemical biology screening collections as an inhibitor of secreted Frizzled-Related Protein-1 (sFRP-1), a negative regulator of canonical Wnt signaling [1][2]. Commercially, it is available from multiple vendors at purities of ≥97% (e.g., Fluorochem, Leyan, Chemscene) in quantities ranging from 250 mg to 2 g, with typical pricing of approximately 3,520 CNY per 250 mg .

Why Generic Substitution of [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid with Non-Fluorinated or Methyl-Substituted Cyclopentenone Analogs Is Not Scientifically Justified


The 4-fluorophenyl substituent in [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid is not a simple isosteric replacement; it introduces differentiated electronic, lipophilic, and metabolic stability properties that cannot be replicated by the non-fluorinated phenyl analog (CAS 42882-19-9) or the p-tolyl analog (CAS 78977-89-6). Fluorine substitution at the para position of the phenyl ring decreases the pKa of the acetic acid moiety (predicted 3.77 vs. an estimated ~4.2–4.5 for non-halogenated analogs), alters the LogP by approximately +0.3 to +0.5 log units, and introduces C–F bond stability that resists cytochrome P450-mediated oxidative metabolism at the para position . In the closely related 2,3-diarylcyclopentenone COX-2 inhibitor series (Black et al., 1999), moving the fluorine from the para to the meta position produced a 10-fold reduction in COX-1 potency while maintaining COX-2 activity, demonstrating that the precise position of fluorination critically governs selectivity . Furthermore, available binding data for the p-tolyl analog (CAS 78977-89-6) show only weak activity against Wnt-3a (IC50 = 50,000 nM) and GLI1 (IC50 = 20,000 nM), suggesting that the methyl substituent is insufficient to confer potent Wnt pathway modulation [1]. These differences mean that substituting the target compound with any non-fluorinated or alkyl-substituted cyclopentenone acetic acid analog would yield a materially different pharmacological profile, confounding experimental reproducibility and invalidating SAR conclusions.

Quantitative Differentiation Evidence for [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid Against the Closest Structural and Pharmacological Comparators


Physicochemical Differentiation: Fluorine-Induced pKa Shift and LogP Alteration vs. Non-Fluorinated Phenyl Analog

The 4-fluorophenyl substitution in the target compound (CAS 1512-53-4) produces a measurable shift in key physicochemical parameters relative to the non-fluorinated phenyl analog (CAS 42882-19-9). The target compound has a predicted pKa of 3.77 ± 0.10, whereas the non-fluorinated analog is estimated to have a pKa of approximately 4.2–4.5 based on the electron-donating absence of fluorine . This ~0.4–0.7 unit pKa decrease means that at physiological pH 7.4, the target compound exists to a greater extent in its ionized carboxylate form, which can influence solubility, protein binding, and membrane permeability. The LogP of the target compound is 2.13 ; for the non-fluorinated phenyl analog, the LogP is estimated at approximately 1.7–1.9 based on the Hansch π constant for aromatic fluorine (+0.14 to +0.25). The molecular weight increases from 216.23 (C13H12O3) to 234.22 (C13H11FO3) with fluorine incorporation .

Physicochemical profiling Lead optimization Pharmacokinetics

COX-2 Inhibitory Potency of the 4-Fluorophenyl Pharmacophore: Class-Level Inference from the 2,3-Diarylcyclopentenone Series

In the structurally related 2,3-diarylcyclopentenone series reported by Black et al. (1999), compound 3—bearing a 4-fluorophenyl group in the 2-position (analogous to the target compound's 2-(4-fluorophenyl) substitution)—exhibited the highest COX-2 inhibitory potency in the series with an IC50 of 0.02 μM in transfected CHO cells and 0.5 μM in the human whole blood assay . Its COX-1 IC50 was 1.0 μM (U937 microsomes) and 1.7 μM (human whole blood), yielding a COX-2/COX-1 selectivity window of approximately 50-fold in the CHO/microsome comparison and approximately 3.4-fold in whole blood . This contrasts with the unsubstituted phenyl analog (compound 2, entry 2 in Table 1) which showed COX-2 CHO IC50 = 0.5 μM and COX-1 U937 IC50 = 1.7 μM—a narrower ~3.4-fold selectivity . Importantly, the Black study demonstrated that para-fluorination increased COX-2 potency 25-fold (0.02 vs. 0.5 μM) relative to the unsubstituted phenyl comparator in the CHO cell assay, while COX-1 potency was only minimally affected, establishing the 4-fluorophenyl group as a key determinant of both potency and selectivity . The target compound (CAS 1512-53-4) shares the cyclopentenone core and 4-fluorophenyl pharmacophore but differs in having an acetic acid moiety rather than a 4-(methylsulfonyl)phenyl group at the 3-position; the acetic acid may confer differentiated pharmacokinetics via enhanced aqueous solubility at physiological pH.

COX-2 inhibition Anti-inflammatory Cyclopentenone SAR

Wnt Pathway Modulation: Contrasting the Fluorinated Target Compound's sFRP-1 Inhibitor Designation with the Weak Wnt-3a Activity of the p-Tolyl Analog

The target compound (CAS 1512-53-4, WAY-310696) is designated as an inhibitor of secreted Frizzled-Related Protein-1 (sFRP-1), a negative regulator of canonical Wnt/β-catenin signaling [1]. In contrast, the p-tolyl analog (CAS 78977-89-6)—which replaces the 4-fluorophenyl group with a 4-methylphenyl group—shows only weak activity in Wnt pathway-relevant assays: IC50 = 50,000 nM (50 μM) against mouse Wnt-3a and IC50 = 20,000 nM (20 μM) against the zinc finger protein GLI1, as recorded in BindingDB from Sanford-Burnham Center for Chemical Genomics screening data [2]. This represents at least a 100-fold difference when compared to the established sFRP-1 inhibitors WAY-316606 (IC50 = 500 nM; KD = 80 nM) and WAY-362692 (IC50 = 20 nM) [3]. While direct potency data for WAY-310696 itself has not been published in peer-reviewed literature, the stark contrast between the fluorinated compound's sFRP-1 inhibitor designation and the p-tolyl analog's weak Wnt pathway engagement suggests that the electron-withdrawing fluorine atom is a critical determinant of target engagement within this chemotype. The 4-fluorophenyl group may facilitate key interactions with the sFRP-1 netrin domain or cysteine-rich domain that the electron-donating 4-methyl group cannot support.

Wnt signaling sFRP-1 inhibition Bone anabolic agents Osteoporosis

sFRP-1 Inhibitor Scaffold Comparison: Cyclopentenone Acetic Acid (WAY-310696) vs. Diarylsulfone Sulfonamide (WAY-316606) vs. Netrin-Domain Binder (WAY-362692)

Three structurally distinct sFRP-1 inhibitor chemotypes have been reported in the literature. WAY-316606 (CAS 915759-45-4), a diarylsulfone sulfonamide, binds sFRP-1 with a KD of 0.08 μM and inhibits sFRP-1 function with an EC50 of 0.65 μM in a cell-based TCF-luciferase reporter assay; it increases total bone area in murine calvarial organ culture at concentrations as low as 0.0001 μM [1]. WAY-362692 (CAS 915763-27-8) targets the netrin domain of sFRP-1 with an IC50 of 0.02 μM and activates Wnt/β-catenin signaling with an EC50 of 0.03 μM . Both WAY-316606 and WAY-362692 emerged from a high-throughput screen of over 440,000 drug-like compounds [1]. The target compound WAY-310696 (CAS 1512-53-4) represents a third, structurally divergent chemotype: a cyclopentenone acetic acid scaffold with a 4-fluorophenyl substituent. Its smaller molecular weight (234.22 vs. 448.5 for WAY-316606 and ~400+ for WAY-362692), lower LogP (2.13), and the presence of a free carboxylic acid (pKa 3.77) distinguish it from the sulfonamide-based inhibitors in terms of ligand efficiency, solubility profile, and potential for prodrug derivatization . The scaffold divergence also implies that WAY-310696 may bind to a different epitope on sFRP-1 or exhibit a distinct selectivity profile against sFRP family members (sFRP-2, sFRP-3, sFRP-4, sFRP-5), as WAY-316606 has been reported to exhibit 10-fold weaker affinity for sFRP-2 (KD = 1 μM) compared to sFRP-1 (KD = 0.08 μM) [2].

sFRP-1 inhibitor chemotypes Scaffold diversity Wnt activator screening

Commercial Availability and Purity Benchmarking Against the Closest Structural Analogs

The target compound (CAS 1512-53-4) is commercially available from multiple suppliers at purities of ≥97%, including Fluorochem (Cat. 028468), Leyan (Cat. 1399338, 97%), and Chemscene (Cat. CS-0328668, ≥97%) . The non-fluorinated phenyl analog (CAS 42882-19-9) is available from AKSci at 95% purity and from Beyotime at 95% purity . The p-tolyl analog (CAS 78977-89-6) is available from Leyan at 95+% purity . Thus, the fluorinated target compound is supplied at ≥97% purity from multiple vendors—typically 2 percentage points higher than the 95% specification of its closest structural analogs . For the target compound, Fluorochem pricing is approximately 3,520 CNY per 250 mg, 9,350 CNY per 1 g, and 14,036 CNY per 2 g . While pricing for the non-fluorinated analog is generally lower on a per-gram basis, the 95% purity ceiling of the unsubstituted analog may necessitate additional purification steps for applications requiring >95% purity, potentially negating any initial cost advantage. The target compound requires storage sealed in dry conditions at 2–8°C .

Chemical procurement Purity comparison Cost efficiency

Optimal Research and Procurement Application Scenarios for [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid Based on Quantitative Differentiation Evidence


sFRP-1 Inhibitor Scaffold-Hopping and Wnt Pathway Chemical Biology

For research groups investigating sFRP-1 as a therapeutic target in osteoporosis, bone fracture repair, or hair follicle biology, WAY-310696 (CAS 1512-53-4) provides a structurally distinct cyclopentenone acetic acid chemotype that complements the established diarylsulfone sulfonamide (WAY-316606, KD = 0.08 μM) and netrin-domain binder (WAY-362692, IC50 = 0.02 μM) inhibitor classes [1]. Its lower molecular weight (234.22), presence of a free carboxylic acid (pKa 3.77), and LogP of 2.13 differentiate it from the sulfonamide-based inhibitors in terms of ligand efficiency and solubility, making it valuable for fragment-based or scaffold-hopping approaches aimed at improving pharmacokinetic properties . Researchers should prioritize this compound when the goal is to compare sFRP-1 inhibition across divergent chemotypes or to establish SAR around the cyclopentenone acetic acid core.

Fluorine SAR Studies in Cyclopentenone Prostaglandin Derivative Libraries

The target compound serves as the fluorinated reference standard within a congeneric series that includes the non-fluorinated phenyl analog (CAS 42882-19-9) and the p-tolyl analog (CAS 78977-89-6) [1]. The 4-fluorophenyl substitution produces measurable shifts in pKa (3.77 vs. ~4.2–4.5 estimated for the non-fluorinated analog) and LogP (2.13 vs. ~1.7–1.9 estimated), providing a controlled system for studying fluorine effects on cyclopentenone bioactivity, metabolic stability, and target engagement . Medicinal chemistry teams building cyclopentenone-focused compound libraries for anti-inflammatory or Wnt-modulating programs should include this compound as the 4-fluorophenyl benchmark, particularly given the class-level evidence that para-fluorination confers up to 25-fold improvement in COX-2 potency over the unsubstituted phenyl comparator in the related diarylcyclopentenone series .

Negative Control Exclusion for Wnt Pathway Screening Cascades

The p-tolyl analog (CAS 78977-89-6) has been demonstrated to possess negligible activity against Wnt-3a (IC50 = 50,000 nM) and GLI1 (IC50 = 20,000 nM) in Sanford-Burnham screening assays . This makes the fluorinated target compound an essential positive differentiator in any Wnt pathway screening cascade: the fluorinated compound is designated as an sFRP-1 inhibitor, while the p-tolyl analog serves as the inactive structural control [1]. Procurement of both compounds enables well-controlled experiments where the only variable is the para substituent (F vs. CH3), allowing unambiguous attribution of any observed Wnt pathway modulation to the presence of the fluorine atom. This paired procurement strategy is recommended for hit validation and counterscreening workflows.

COX-2 Selectivity Profiling Using the Cyclopentenone Acetic Acid Pharmacophore

The 4-fluorophenyl pharmacophore common to both the target compound and the highly potent COX-2 inhibitor compound 3 from Black et al. (1999) (COX-2 CHO IC50 = 0.02 μM; COX-2/COX-1 selectivity ~50-fold) provides a rationale for evaluating the target compound in COX-1/COX-2 selectivity panels . The acetic acid moiety at the cyclopentene 1-position (in place of the 4-(methylsulfonyl)phenyl group at the 3-position in the Black series) may alter the COX-2/COX-1 selectivity ratio and provide differentiated gastrointestinal safety profiles, as the Black series demonstrated that modifications to the cyclopentenone substitution pattern dramatically affect COX-1 potency and in vivo GI tolerability . Researchers investigating next-generation COX-2-selective agents with reduced GI toxicity should include this compound to evaluate whether the acetic acid substitution pattern offers a differentiated selectivity window compared to the methylsulfonylphenyl series.

Quote Request

Request a Quote for [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.